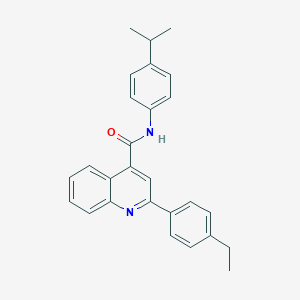
2-(4-ethoxyphenyl)-N-(heptan-2-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenyl)-N-(1-methylhexyl)-4-quinolinecarboxamide is an organic compound with a complex structure that includes a quinoline core, an ethoxyphenyl group, and a methylhexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(heptan-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethoxyphenyl group and the methylhexyl chain. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized to minimize waste and maximize efficiency, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethoxyphenyl)-N-(1-methylhexyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
2-(4-Ethoxyphenyl)-N-(1-methylhexyl)-4-quinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(heptan-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxyphenyl)-N-(1-methylhexyl)-4-quinolinecarboxamide
- 2-(4-Propoxyphenyl)-N-(1-methylhexyl)-4-quinolinecarboxamide
- 2-(4-Butoxyphenyl)-N-(1-methylhexyl)-4-quinolinecarboxamide
Uniqueness
2-(4-Ethoxyphenyl)-N-(1-methylhexyl)-4-quinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C25H30N2O2 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-(4-ethoxyphenyl)-N-heptan-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H30N2O2/c1-4-6-7-10-18(3)26-25(28)22-17-24(27-23-12-9-8-11-21(22)23)19-13-15-20(16-14-19)29-5-2/h8-9,11-18H,4-7,10H2,1-3H3,(H,26,28) |
Clé InChI |
LWRSVGIPAORBSL-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OCC |
SMILES canonique |
CCCCCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(2,5-Dimethylbenzylidene)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B334499.png)
![Isopropyl 2-{[(4-bromophenyl)sulfonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B334501.png)
![2-Nitro-7-{3-nitrophenyl}-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B334503.png)


![2-[(3-{4-nitrophenyl}acryloyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B334508.png)

![4-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B334512.png)
![4-[(4-Benzhydryl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B334513.png)
![2-(4-chlorophenyl)-4-{3,5-diiodo-4-[(2-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B334514.png)
![5-(2-Chlorobenzylidene)-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B334516.png)
